

# 2-Bromothiophene-3-carbaldehyde: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2-Bromothiophene-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-bromothiophene-3-carbaldehyde**, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key spectral data. Furthermore, it outlines a representative synthetic protocol and explores the compound's significance as a precursor to biologically active molecules, particularly in the context of anticancer research.

## Chemical Structure and Nomenclature

**2-Bromothiophene-3-carbaldehyde** is an organic compound featuring a five-membered aromatic thiophene ring. It is substituted with a bromine atom at the 2-position and a formyl (aldehyde) group at the 3-position.

- IUPAC Name: **2-bromothiophene-3-carbaldehyde**[\[1\]](#)
- Synonyms: 2-Bromo-3-formylthiophene, 2-bromo-3-thiophenecarboxaldehyde
- CAS Number: 1860-99-7[\[1\]](#)
- Molecular Formula: C<sub>5</sub>H<sub>3</sub>BrOS[\[1\]](#)
- Molecular Weight: 191.05 g/mol [\[1\]](#)

- Chemical Structure:
  - SMILES: O=Cc1c(Br)scc1
  - InChI: 1S/C5H3BrOS/c6-5-4(3-7)1-2-8-5/h1-3H

## Physicochemical and Spectral Data

A summary of the key physical and spectral properties of **2-bromothiophene-3-carbaldehyde** is presented below. This data is crucial for its identification, handling, and use in chemical reactions.

| Property            | Value   | Reference |
|---------------------|---|-----------|
| Physical Form       | Yellow to brown solid or liquid   |           |
| Melting Point       | 34 °C   |           |
| Boiling Point       | 60 °C at 760 mmHg   |           |
| <sup>1</sup> H NMR  | Aldehyde proton (singlet): δ 9.5-10.5 ppm; Thiophene ring protons (doublets): H-5 and H-4 with coupling constant ( <sup>3</sup> J <sub>HH</sub> ) of ~5-6 Hz. |           |
| <sup>13</sup> C NMR | Data available, confirms carbonyl and aromatic carbons.   |           |
| Infrared (IR)       | Characteristic carbonyl (C=O) stretching frequency.   |           |
| Mass Spectrometry   | Molecular ion peak consistent with the molecular weight.  |           |

## Synthesis of 2-Bromothiophene-3-carbaldehyde

The synthesis of **2-bromothiophene-3-carbaldehyde** can be achieved through various synthetic routes. A common strategy involves the formylation of a pre-brominated thiophene

precursor. The Vilsmeier-Haack reaction is a widely employed method for introducing a formyl group onto electron-rich heterocyclic rings like thiophene.

## Representative Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a general procedure for the formylation of 2-bromothiophene to yield **2-bromothiophene-3-carbaldehyde**.

Materials:

- 2-Bromothiophene
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium acetate solution
- Deionized water
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl acetate (for elution)

Procedure:

- **Reaction Setup:** In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromothiophene (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

- **Vilsmeier Reagent Formation:** In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 eq) to N,N-dimethylformamide (3.0 eq) at 0 °C with stirring. Allow the mixture to stir for 15-30 minutes at this temperature.
- **Reaction:** Slowly add the freshly prepared Vilsmeier reagent to the solution of 2-bromothiophene via the dropping funnel, maintaining the reaction temperature at 0 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 30 minutes.
- **Extraction:** Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume). Combine the organic layers and wash sequentially with deionized water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **2-bromothiophene-3-carbaldehyde**.

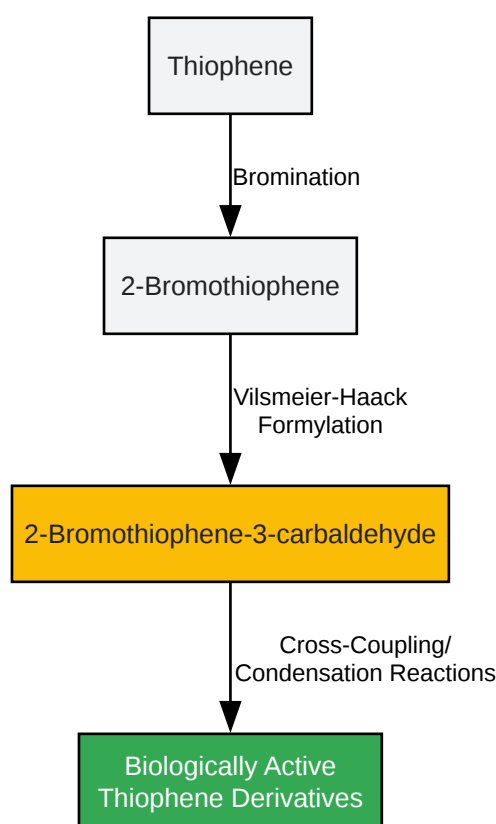
## Applications in Drug Development and Biological Activity

Halogenated thiophenes, such as **2-bromothiophene-3-carbaldehyde**, are valuable precursors in the synthesis of more complex molecules with diverse biological activities. The bromine atom serves as a reactive site for various cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of different functional groups. The aldehyde group is also highly versatile and can be transformed into a wide range of other functionalities.

Thiophene derivatives have shown promise in anticancer research. Studies have indicated that certain substituted thiophenes can exhibit potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis.

## Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a logical workflow from the starting material to the synthesis of **2-bromothiophene-3-carbaldehyde** and its subsequent derivatization for potential biological applications.



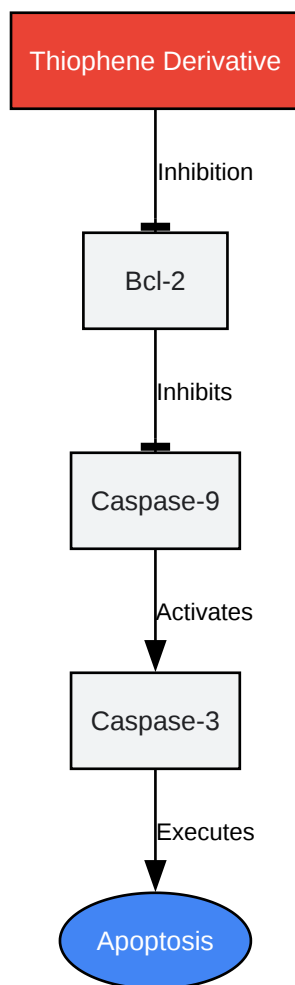
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Caption: Synthetic pathway to **2-bromothiophene-3-carbaldehyde** and its derivatives.

## Hypothetical Signaling Pathway for Thiophene-Induced Apoptosis

Based on the observed biological activities of various thiophene derivatives in cancer cells, a plausible mechanism of action involves the induction of apoptosis. The following diagram

illustrates a simplified, hypothetical signaling pathway.



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Caption: Hypothetical pathway of thiophene derivative-induced apoptosis.

This guide serves as a foundational resource for professionals engaged in organic synthesis and drug discovery. The versatile chemistry of **2-bromothiophene-3-carbaldehyde** continues to make it a valuable intermediate in the development of novel therapeutic agents.

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## References

- 1. 2-Bromothiophene-3-carbaldehyde | C<sub>5</sub>H<sub>3</sub>BrOS | CID 12245921 - PubChem [pubchem.ncbi.nlm.nih.gov]
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